molecular formula C10H14BrNO B1282035 3-(Pyrrolidin-3-yl)phenol hydrobromide CAS No. 38175-32-5

3-(Pyrrolidin-3-yl)phenol hydrobromide

Cat. No. B1282035
CAS RN: 38175-32-5
M. Wt: 244.13 g/mol
InChI Key: LGOSCNKHZYYPAS-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)phenol hydrobromide is a chemical compound that is widely studied in the field of medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of 3-(Pyrrolidin-3-yl)phenol hydrobromide is C10H14BrNO. The structure of similar compounds has been characterized by various methods such as IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction .


Chemical Reactions Analysis

The pyrrolidine ring in 3-(Pyrrolidin-3-yl)phenol hydrobromide contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The influence of steric factors on biological activity is also investigated .

Scientific Research Applications

Pharmacophore Exploration

This compound’s structure allows for efficient exploration of pharmacophore space due to its sp³-hybridization . This is particularly useful in drug discovery, where the identification of pharmacophores can lead to the development of new drugs with targeted effects .

Stereochemistry Contribution

The pyrrolidine ring in 3-(Pyrrolidin-3-yl)phenol hydrobromide contributes to the stereochemistry of molecules. This aspect is crucial in the synthesis of biologically active compounds, as the stereochemistry can significantly influence the efficacy and safety of pharmaceuticals .

3D Structural Analysis

The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage of molecules. This phenomenon, known as “pseudorotation,” is advantageous in the structural analysis of drugs and helps in understanding their interactions with biological targets .

Anticonvulsant Activity

Derivatives of pyrrolidine, such as 3-(Pyrrolidin-3-yl)phenol hydrobromide, have been synthesized and tested for anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders .

Binding Mode Analysis

The different stereoisomers of the pyrrolidine ring and the spatial orientation of substituents can lead to varied biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins, which is a critical factor in drug design .

Synthetic Strategies

3-(Pyrrolidin-3-yl)phenol hydrobromide can be used to study synthetic strategies involving the construction of the pyrrolidine ring from different cyclic or acyclic precursors. It also serves as a model for the functionalization of preformed pyrrolidine rings .

ADME/Tox Optimization

The introduction of the pyrrolidine ring into drug molecules can be a strategic choice for modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results, which are essential for the development of safe and effective drugs .

Structural Diversity in Drug Design

The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug design. This diversity is key to developing novel compounds with unique biological activities and therapeutic potentials .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous. It may cause harm if swallowed, skin corrosion or irritation, serious eye damage or eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidinones and pyrrolones, which include 3-(Pyrrolidin-3-yl)phenol hydrobromide, are versatile lead compounds for designing powerful bioactive agents. They have diverse biological activities and are essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . These derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

3-pyrrolidin-3-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOSCNKHZYYPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-yl)phenol hydrobromide

CAS RN

38175-32-5
Record name Phenol, 3-(3-pyrrolidinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38175-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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